molecular formula C22H21ClFN3O4S2 B14995184 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B14995184
M. Wt: 510.0 g/mol
InChI Key: MYNHZIBSIZNSMC-UHFFFAOYSA-N
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Description

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a dihydropyrimidinone core, and a substituted acetamide moiety. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the dihydropyrimidinone core using a sulfonyl chloride derivative in the presence of a base.

    Thioether formation: The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the dihydropyrimidinone core.

    Acetamide formation: The final step involves the acylation of the thiol-substituted dihydropyrimidinone with an acyl chloride derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group, for example, may enhance its stability and lipophilicity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H21ClFN3O4S2

Molecular Weight

510.0 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C22H21ClFN3O4S2/c1-22(2,3)13-4-7-15(8-5-13)33(30,31)18-11-25-21(27-20(18)29)32-12-19(28)26-14-6-9-17(24)16(23)10-14/h4-11H,12H2,1-3H3,(H,26,28)(H,25,27,29)

InChI Key

MYNHZIBSIZNSMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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